- Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox CatalystsJournal of Organic Chemistry, 2016, 81(16), 7308-7313,
Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)

91419-52-2 structure
Nome do Produto:tert-butyl 4-cyanopiperidine-1-carboxylate
N.o CAS:91419-52-2
MF:C11H18N2O2
MW:210.272822856903
MDL:MFCD01861223
CID:61512
PubChem ID:253659839
tert-butyl 4-cyanopiperidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Boc-4-Cyanopiperidine
- N-BOC-4-CYANO-PIPERIDINE
- TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
- 1-N-BOC-4-CYANO-PIPERIDINE
- 1-N-BOC-PIPERIDINE-4-CARBONITRILE
- 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-CYANOPIPERIDINE, N-BOC PROTECTED
- 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
- 1-tert-Butoxycarbonyl-4-cyanopiperidine
- N-Boc-piperidine-4-carbonitrile
- 1-Boc-4-cyapiperidine
- 1-N-Boc-4-cyanopiperidine
- MDL number MFCD,N-Boc-piperidine-4-carbonitrile
- N-BOC-4-cyanopiperidine
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1-Boc-4-piperidinecarbonitrile
- 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- tert-Butyl 4-Cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
- 4-CYANO-1-PIPERIDINE
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
- 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
- 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonyl-4-cyanopiperidine
- N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- DB-013820
- AC-1039
- PB12957
- BCP22787
- N-Boc 4-cyanopiperidine
- SCHEMBL311155
- 1-tert-butyloxycarbonyl-4-cyanopiperidine
- N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
- J-524698
- 1-N-Boc-4-Cyano Piperidine
- F1915-8765
- AKOS005137876
- B66757
- 91419-52-2
- 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
- ZX6CEW6MVB
- AS-5646
- Z409418784
- DTXSID10363890
- CS-D0644
- 1-(t-Butoxycarbonyl)-4-cyanopiperidine
- BCP9000046
- 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
- 4-cyano-1-t-butoxycarbonylpiperidine
- 1-BOC-4-cyano-piperidine
- EN300-40306
- MFCD01861223
- B3962
- 4-cyano-1-boc piperidine
- SY002521
- UQADQTBQNVARAP-UHFFFAOYSA-N
- N-Boc-piperidine-4-carbonitrile, 97%
- tert-butyl 4-cyanopiperidine-1-carboxylate
-
- MDL: MFCD01861223
- Inchi: 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
- Chave InChI: UQADQTBQNVARAP-UHFFFAOYSA-N
- SMILES: N#CC1CCN(C(OC(C)(C)C)=O)CC1
Propriedades Computadas
- Massa Exacta: 210.136828g/mol
- Carga de Superfície: 0
- XLogP3: 1.3
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 2
- Massa monoisotópica: 210.136828g/mol
- Massa monoisotópica: 210.136828g/mol
- Superfície polar topológica: 53.3Ų
- Contagem de Átomos Pesados: 15
- Complexidade: 277
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.07
- Ponto de Fusão: 60.0 to 64.0 deg-C
- Ponto de ebulição: 325.3±35.0 °C at 760 mmHg
- Ponto de Flash: 150.5℃
- Índice de Refracção: 1.488
- PSA: 53.33000
- LogP: 2.09498
- Solubilidade: Not determined
tert-butyl 4-cyanopiperidine-1-carboxylate Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H319,H400
- Declaração de Advertência: P273,P305+P351+P338
- Número de transporte de matérias perigosas:3439
- WGK Alemanha:3
- Código da categoria de perigo: 22-36-50
- Instrução de Segurança: S36-S36/37/39
-
Identificação dos materiais perigosos:
- PackingGroup:III
- Termo de segurança:6.1
- Condição de armazenamento:0-10°C
- Classe de Perigo:6.1
- Frases de Risco:R20/21/22
- Grupo de Embalagem:III
tert-butyl 4-cyanopiperidine-1-carboxylate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 4-cyanopiperidine-1-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1915-8765-1mg |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 90%+ | 1mg |
$81.0 | 2023-11-21 | |
Life Chemicals | F1915-8765-30mg |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 90%+ | 30mg |
$178.5 | 2023-11-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27580-5g |
1-Boc-4-cyanopiperidine, 96% |
91419-52-2 | 96% | 5g |
¥13147.00 | 2023-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046661-25g |
1-Boc-4-cyanopiperidine |
91419-52-2 | 98% | 25g |
¥86.00 | 2024-04-25 | |
eNovation Chemicals LLC | D634269-50g |
1-Boc-4-cyanopiperidine |
91419-52-2 | 95% | 50g |
$500 | 2024-06-05 | |
Enamine | EN300-40306-0.1g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-40306-0.5g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046661-500g |
1-Boc-4-cyanopiperidine |
91419-52-2 | 98% | 500g |
¥1668.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97390-5g |
1-Boc-4-cyanopiperidine |
91419-52-2 | 5g |
¥66.0 | 2021-09-08 | ||
Enamine | EN300-40306-10.0g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 95.0% | 10.0g |
$56.0 | 2025-03-21 |
tert-butyl 4-cyanopiperidine-1-carboxylate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ; 18 h, 30 - 35 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ; 16 h, 60 °C
Referência
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Ammonium bicarbonate , Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ; 23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
Referência
- Palladium-Catalyzed α,β-Dehydrogenation of Esters and NitrilesJournal of the American Chemical Society, 2015, 137(18), 5875-5878,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt
Referência
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide , 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel chloride hexahydrate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 10 h, 100 °C
Referência
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2Organic Letters, 2020, 22(20), 7842-7847,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Cuprous iodide , Gold trichloride ; 0.1 MPa, rt; 24 h, 0.4 MPa, rt
Referência
- Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room TemperatureChemSusChem, 2022, 15(4),,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane , Water ; 24 h, rt
Referência
- Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysisChemical Communications (Cambridge, 2016, 52(41), 6793-6796,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
Referência
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin PhotocatalysisOrganic Letters, 2019, 21(5), 1368-1373,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Momentary click nitrile synthesis enabled by an aminoazanium reagentOrganic Chemistry Frontiers, 2022, 9(13), 3420-3427,
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Referência
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room TemperatureJournal of the American Chemical Society, 2015, 137(43), 13902-13907,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Diethylzinc , Zinc bromide Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide , Hexane ; 30 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Referência
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl AminesOrganic Letters, 2021, 23(16), 6242-6245,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
Referência
- Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-oneChemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Referência
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"Synlett, 2011, (15), 2223-2227,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Referência
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room TemperatureJournal of the American Chemical Society, 2015, 137(43), 13902-13907,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
1.2 Reagents: Trifluoroacetic anhydride
Referência
- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivativesChemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 12 h, 25 °C
Referência
- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in miceARKIVOC (Gainesville, 2019, (3), 1-18,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referência
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referência
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Potassium carbonate , Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ; 2 min; 2 h, rt
Referência
- The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl IodidesACS Catalysis, 2023, 13(7), 4985-4991,
tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Tert-butyl 4-iodopiperidine-1-carboxylate
- N-Boc-4-bromopiperidine
- Tetrabutylammonium bromide
- potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
- Piperidine-4-carbonitrile
- piperidine-4-carboxamide
- 2-methylpropyl chloroformate
- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- Borate(1-),tetrafluoro-
- Boc-Inp-OH
- Cyanide
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
- p-Toluenesulfonyl cyanide
- trimethylsilanecarbonitrile
- Tert-butyl 4-chloropiperidine-1-carboxylate
tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products
tert-butyl 4-cyanopiperidine-1-carboxylate Fornecedores
atkchemica
Membro Ouro
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
Número da Ordem:CL8927
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:29
Preço ($):discuss personally
tert-butyl 4-cyanopiperidine-1-carboxylate Literatura Relacionada
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate) Produtos relacionados
- 123387-50-8(N-tert-Butyloxycarbonyl-4-methyl-2-piperidine)
- 182808-28-2(Ethyl 4-cyanopiperidine-1-carboxylate)
- 3303-84-2(Boc-β-Ala-OH)
- 91419-53-3(tert-butyl 3-cyanopiperidine-1-carboxylate)
- 10314-98-4(1-benzyloxycarbonylpiperidine-4-carboxylic acid)
- 13734-36-6(Boc-Sar-OH)
- 13726-69-7(Boc-Hyp-OH)
- 5053-06-5(8-(2-phenylethyl)-1-oxa-3,8-diazaspiro4.5decan-2-one)
- 78-44-4(Carisoprodol)
- 476493-40-0(tert-butyl 3-cyanopyrrolidine-1-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate

Pureza:99%
Quantidade:500g
Preço ($):211.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91419-52-2)N-Boc-piperidine-4-carbonitrile

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito